molecular formula C18H15BrN6O2 B11504326 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide

Cat. No.: B11504326
M. Wt: 427.3 g/mol
InChI Key: VJZUBMSUDHPYJF-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-BROMO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a benzodiazole ring, and a bromomethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-BROMO-4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole and benzodiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-BROMO-4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-BROMO-4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-BROMO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE
  • **2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-BROMO-4-METHYLPHENYL)ACETAMIDE lies in its specific structural features, such as the presence of the bromomethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H15BrN6O2

Molecular Weight

427.3 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3-bromo-4-methylphenyl)acetamide

InChI

InChI=1S/C18H15BrN6O2/c1-10-6-7-11(8-12(10)19)21-15(26)9-25-14-5-3-2-4-13(14)22-18(25)16-17(20)24-27-23-16/h2-8H,9H2,1H3,(H2,20,24)(H,21,26)

InChI Key

VJZUBMSUDHPYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)Br

Origin of Product

United States

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